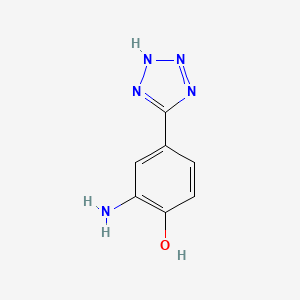

2-amino-4-(1H-tetrazol-5-yl)phenol

Description

Contextualization within Aminophenol Chemistry

Aminophenols are a class of aromatic organic compounds that feature both an amino (-NH2) and a hydroxyl (-OH) functional group attached to a benzene (B151609) ring. solubilityofthings.comguidechem.com There are three isomers: 2-aminophenol (B121084), 3-aminophenol, and 4-aminophenol (B1666318), with their properties and reactivity dictated by the relative positions of these two groups. wikipedia.org These compounds are versatile building blocks in organic chemistry, serving as key intermediates in the synthesis of a wide range of products, including dyes, pharmaceuticals, and photographic developers. guidechem.comwikipedia.orgsolubilityofthings.com For instance, 4-aminophenol is the final intermediate in the industrial synthesis of the common analgesic, paracetamol. wikipedia.orgsolubilityofthings.com

The reactivity of aminophenols is influenced by the electron-donating effects of both the amino and hydroxyl groups, which activate the aromatic ring towards electrophilic substitution. Their ability to form hydrogen bonds influences their solubility in various solvents. solubilityofthings.com The compound 2-amino-4-(1H-tetrazol-5-yl)phenol is a specifically substituted aminophenol. Here, the amino and hydroxyl groups are ortho to each other, and a tetrazole ring is attached at the fourth position of the phenol (B47542) ring. This specific arrangement of functional groups imparts a unique set of chemical characteristics and potential applications that distinguish it from simpler aminophenols.

Significance of the Tetrazole Heterocycle in Advanced Chemical Systems

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. hilarispublisher.comnumberanalytics.com Although not found in nature, this aromatic ring system has become a cornerstone in medicinal chemistry and materials science due to its unique properties. lifechemicals.com

One of the most critical roles of the tetrazole moiety is as a bioisostere for the carboxylic acid group. rsc.orgnih.govacs.org Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The 5-substituted-1H-tetrazole ring has a pKa and planar structure comparable to a carboxylic acid, allowing it to participate in similar hydrogen-bonding interactions with biological targets. rsc.orgcambridgemedchemconsulting.com However, tetrazoles are often more metabolically stable and can offer improved pharmacokinetic profiles, such as increased lipophilicity and bioavailability, potentially reducing the side effects of drugs. hilarispublisher.comtandfonline.com This strategy has been successfully employed in numerous marketed drugs, including the antihypertensive agent losartan. lifechemicals.com

Beyond its use as a carboxylic acid mimic, the high nitrogen content of the tetrazole ring makes it a high-energy moiety, leading to its investigation in explosives and as gas-generating components for applications like vehicle airbags. acs.orgwikipedia.org Furthermore, the nitrogen atoms of the tetrazole ring are excellent coordinators of metal ions, making them valuable ligands in the construction of metal-organic frameworks (MOFs) and other functional complexes. lifechemicals.com

Rationales for Scholarly Investigation of this compound

The scholarly investigation into this compound is driven by the rational design of molecules that combine the recognized functionalities of its constituent parts. The primary rationales include:

Medicinal Chemistry Research: The core motivation for studying this compound is its potential as a scaffold in drug discovery. The fusion of the aminophenol structure, a known pharmacophore, with the tetrazole ring, a proven bioisostere of carboxylic acid, creates a molecule with high potential for biological activity. hilarispublisher.combeilstein-journals.org Researchers investigate such compounds for a wide range of therapeutic targets, including as potential antibacterial, antifungal, anticancer, and anti-inflammatory agents. hilarispublisher.comresearchgate.net The specific ortho-arrangement of the amino and hydroxyl groups can also act as a bidentate chelation site for metal ions, a feature explored in the design of enzyme inhibitors.

Advanced Materials Science: The high nitrogen content imparted by the tetrazole ring suggests that this compound and its derivatives could be precursors to high-energy materials or polymers with specific thermal or electronic properties. lifechemicals.comwikipedia.org

Synthetic Chemistry Utility: The compound serves as a valuable and complex building block. The multiple functional groups—the primary amine, the phenolic hydroxyl, and the acidic N-H of the tetrazole—can be selectively modified, allowing chemists to construct more elaborate and diverse molecular architectures for various applications. beilstein-journals.org The study of its synthesis and reactivity expands the toolbox available for creating novel chemical entities.

The combination of these features makes this compound a compelling target for academic and industrial research, promising new discoveries in both medicine and materials science.

Data Tables

Table 1: Physicochemical Properties of Related Compounds Data sourced from publicly available chemical databases. Properties for the specific title compound are not widely published and may be inferred from related structures.

| Property | 4-Aminophenol | 5-Aminotetrazole (B145819) | 4-(1H-tetrazol-5-yl)phenol |

| Molecular Formula | C₆H₇NO | CH₃N₅ | C₇H₆N₄O |

| Molar Mass | 109.13 g/mol nih.gov | 85.07 g/mol wikipedia.org | 162.15 g/mol nih.gov |

| Appearance | White or reddish-yellow crystals nih.gov | White solid wikipedia.org | Data not available |

| CAS Number | 123-30-8 nih.gov | 4418-61-5 wikipedia.org | 51517-88-5 nih.gov |

Table 2: Compound Names Mentioned in this Article

| IUPAC Name | Other Common Names |

| This compound | - |

| 2-Aminophenol | o-Aminophenol |

| 3-Aminophenol | m-Aminophenol |

| 4-Aminophenol | p-Aminophenol, Rodinal |

| 1H-1,2,3,4-Tetrazol-5-amine | 5-Aminotetrazole, 5-ATZ |

| 4-(1H-tetrazol-5-yl)phenol | 5-(4-Hydroxyphenyl)tetrazole |

| Losartan | - |

| Paracetamol | Acetaminophen |

An in-depth examination of the synthetic methodologies for this compound reveals a landscape of intricate chemical strategies. The synthesis of this and structurally related compounds hinges on two primary challenges: the construction of the stable, nitrogen-rich tetrazole ring and the regioselective functionalization of the aminophenol scaffold. This article delineates the key synthetic approaches for each of these molecular components, providing a comprehensive overview of the chemical reactions and strategies employed in their construction.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-(2H-tetrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O/c8-5-3-4(1-2-6(5)13)7-9-11-12-10-7/h1-3,13H,8H2,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUSKMTQDKVIDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654844 | |

| Record name | 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924860-65-1 | |

| Record name | 2-Amino-4-(1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Amino 4 1h Tetrazol 5 Yl Phenol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy provides valuable information regarding the number of different types of protons and their neighboring environments. In the case of 2-amino-4-(1H-tetrazol-5-yl)phenol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, the phenolic hydroxyl proton, and the tetrazole N-H proton.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino, hydroxyl, and tetrazolyl substituents. The amino group (-NH₂) and the hydroxyl group (-OH) are strong activating groups, donating electron density to the aromatic ring, which typically shifts the ortho and para protons to a higher field (lower ppm values). The tetrazolyl group, being electron-withdrawing, will have a deshielding effect.

Based on data from analogous compounds like 2-aminophenol (B121084) and 4-aminophenol (B1666318), the aromatic protons of this compound would likely appear in the range of δ 6.5-8.0 ppm. The exact splitting pattern will depend on the coupling between the adjacent protons on the benzene (B151609) ring. The protons of the amino group (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. Similarly, the phenolic -OH proton and the tetrazole N-H proton are expected to appear as broad singlets, and their positions are also solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.5 - 8.0 | m |

| Amino (-NH₂) | Variable (broad) | s |

| Phenolic (-OH) | Variable (broad) | s |

| Tetrazole (N-H) | Variable (broad) | s |

Note: The predicted values are based on the analysis of structurally similar compounds. 's' denotes a singlet, and 'm' denotes a multiplet.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by the same electronic effects observed in the ¹H NMR spectrum.

The carbon atom of the tetrazole ring is expected to resonate at a downfield position, typically in the range of δ 150-160 ppm. The aromatic carbon atoms will show a range of chemical shifts depending on their substitution pattern. The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded, appearing around δ 140-150 ppm. The carbon atom attached to the amino group (C-NH₂) will also be deshielded but to a lesser extent. The remaining aromatic carbons will have shifts influenced by the combined effects of all three substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Tetrazole-C | 150 - 160 |

| Aromatic C-OH | 140 - 150 |

| Aromatic C-NH₂ | 135 - 145 |

| Other Aromatic-C | 110 - 130 |

Note: The predicted values are based on the analysis of structurally similar compounds like 2-aminophenol and various tetrazole derivatives. chemicalbook.com

Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are employed. These experiments provide correlation data that reveal which atoms are connected through bonds.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in establishing the connectivity of the aromatic protons on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY can provide information about the three-dimensional structure and conformation of the molecule.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural assignment of this compound and its derivatives can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

O-H and N-H Stretching: The phenolic O-H and the amino N-H stretching vibrations are expected to appear as broad bands in the region of 3200-3600 cm⁻¹. The tetrazole N-H stretch may also appear in this region.

Aromatic C-H Stretching: The stretching vibrations of the aromatic C-H bonds typically appear just above 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the aromatic C=C bonds and the C=N bonds within the tetrazole ring are expected in the region of 1400-1650 cm⁻¹.

N-H Bending: The bending vibration of the amino group (scissoring) usually appears around 1600 cm⁻¹.

C-N and C-O Stretching: The stretching vibrations for the C-N and C-O bonds will be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | 3200 - 3600 | Broad, Strong |

| N-H (Amine) | 3200 - 3500 | Medium |

| N-H (Tetrazole) | 3000 - 3400 | Medium |

| Aromatic C-H | 3000 - 3100 | Medium to Weak |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C=N (Tetrazole) | 1400 - 1650 | Medium |

| N-H (Bending) | 1550 - 1650 | Medium |

| C-O (Phenol) | 1200 - 1260 | Strong |

| C-N (Amine) | 1250 - 1340 | Medium |

Note: The predicted values are based on the analysis of structurally similar compounds. mdpi.com

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be especially valuable for characterizing the vibrations of the aromatic ring and the tetrazole ring system.

The symmetric breathing vibrations of the benzene and tetrazole rings, which are often weak in the FT-IR spectrum, typically give rise to strong and sharp signals in the Raman spectrum. These characteristic bands can be used as a fingerprint for the molecule. Studies on similar tetrazole derivatives have shown characteristic Raman bands that can be assigned to the stretching and deformation modes of the tetrazole ring. pnrjournal.comresearchgate.net The application of Raman spectroscopy, in conjunction with FT-IR, allows for a more complete vibrational analysis and a more confident structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. The technique provides a precise mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the molecule.

In the analysis of tetrazole derivatives, MS confirms the successful synthesis of the target molecule by matching the experimental molecular weight to the calculated theoretical value. For instance, the related compound 4-(1H-tetrazol-5-ylmethyl)phenol has a calculated molecular weight of 176.18 g/mol , corresponding to its empirical formula of C₈H₈N₄O. sigmaaldrich.com Similarly, 2-methoxy-4-(1H-tetrazol-5-yl)phenol, a derivative, has a linear formula of C₈H₈N₄O₂. sigmaaldrich.com

Beyond molecular weight confirmation, advanced MS techniques like Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS) are used to study reaction mechanisms. In research involving tetrazole-containing precursors, APCI-MS was successfully used to detect specific radical intermediates during a reaction. acs.org This application of MS provided crucial evidence for a proposed self-oxidation coupling mechanism, demonstrating its utility in elucidating complex chemical transformations. acs.org

| Compound | Empirical Formula | Molecular Weight (g/mol) | Analytical Application | Source |

|---|---|---|---|---|

| 4-(1H-tetrazol-5-ylmethyl)phenol | C₈H₈N₄O | 176.18 | Molecular Weight Confirmation | sigmaaldrich.com |

| 2-((1-methyl-1H-tetrazol-5-yl)sulfinyl)-1-phenylethan-1-one Derivative | Not Specified | Not Specified | Detection of Radical Intermediates (APCI-MS) | acs.org |

X-ray Diffraction Studies for Solid-State Molecular Geometry

This technique is particularly valuable for the unambiguous structural verification of newly synthesized compounds. For example, in a study involving the synthesis of complex molecules derived from a 1H-tetrazole precursor, the final structure of a resulting thiazole (B1198619) disulfide derivative was unequivocally confirmed by X-ray crystallography. acs.org This confirmation is critical, as it validates the proposed reaction pathway and ensures the correct stereochemistry and connectivity of the final product. The application of X-ray diffraction provides an unparalleled level of structural detail that is essential for understanding structure-activity relationships.

| Technique | Application | Finding | Source |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Structural verification of a derivative synthesized from a tetrazole precursor. | Provided definitive confirmation of the molecular geometry and atomic connectivity of the final product. | acs.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

For phenolic compounds related to the target structure, UV-Vis spectra typically exhibit characteristic absorption bands corresponding to π→π* transitions. researchgate.net In a study of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol (B47542), a compound with a similar phenolic component, absorption peaks were observed at 340 nm and 406 nm, with the latter assigned to a π→π* electronic transition. researchgate.net The electronic spectra of ortho-substituted phenols, such as 2-aminophenol, are known to be influenced by the nature of the substituent groups and the polarity of the solvent, which can cause shifts in the maximum absorption wavelength (λmax). researchgate.net This solvatochromic behavior is studied in both polar protic (e.g., methanol) and aprotic (e.g., DMSO) solvents to understand the electronic environment of the molecule. researchgate.net

| Compound Class/Example | Solvent | Absorption Maxima (λmax) | Attributed Transition | Source |

|---|---|---|---|---|

| 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol | DMF | 340 nm, 406 nm | π→π* (at 406 nm) | researchgate.net |

| 2-Aminophenol | Methanol, DMSO | Solvent-dependent | Not specified | researchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed chemical formula. This comparison serves as a crucial check for the purity and compositional integrity of a synthesized substance.

In the synthesis of novel 1,5-disubstituted α-amino tetrazole derivatives, elemental analysis is routinely used alongside spectroscopic methods. nih.gov Research findings report that the purity of the final compounds was determined by a combination of NMR spectroscopy and elemental analysis, with results being in agreement with the proposed structures and indicating a purity of ≥95%. nih.gov Similarly, the characterization data for the related compound 2-methoxy-4-(1H-tetrazol-5-yl)phenol lists a purity of 95%, a standard quality control metric derived from such analytical verification. sigmaaldrich.com

| Compound Class/Example | Purpose | Reported Finding | Source |

|---|---|---|---|

| 1,5-disubstituted α-amino tetrazole derivatives | Compositional and Purity Verification | Results were in agreement with proposed structures; purity ≥95%. | nih.gov |

| 2-Methoxy-4-(1H-tetrazol-5-yl)phenol | Purity Verification | Reported purity of 95%. | sigmaaldrich.com |

Theoretical and Computational Investigations of 2 Amino 4 1h Tetrazol 5 Yl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. It is instrumental in understanding the fundamental properties of compounds like 2-amino-4-(1H-tetrazol-5-yl)phenol.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules, hybrid functionals such as B3LYP are commonly employed. The selection of a basis set, which is a set of mathematical functions used to describe the wave function of electrons, is also crucial. Popular choices include Pople-style basis sets like 6-31G(d,p) and DGDZVP2. nih.gov The combination of the B3LYP functional with the DGDZVP2 basis set has been shown to be reliable for calculating the geometry and electronic properties of similar molecular structures. nih.gov For instance, studies on biaryls have shown that functionals like B3LYP, B3PW91, mPW1PW91, and ωB97XD, when paired with basis sets such as DGDZVP2 or 6-31G(d,p), provide high accuracy for chemical shift calculations. nih.gov The choice of solvent in the optimization method can also significantly influence the accuracy of predicting certain properties like ¹H NMR chemical shifts. nih.gov

Table 1: Commonly Used Functionals and Basis Sets in DFT Studies

| Functional | Basis Set |

| B3LYP | 6-31G(d,p) |

| B3PW91 | 6-311+G(2d,p) |

| mPW1PW91 | DGDZVP2 |

| ωB97XD | cc-pVTZ |

| CAM-B3LYP | 6-311G++(d,p) |

This table is for illustrative purposes and the optimal combination can vary depending on the specific properties being investigated.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity, while a larger gap indicates greater stability. aimspress.com For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the likely sites for nucleophilic and electrophilic attack, respectively. The HOMO is often located on the electron-rich phenol (B47542) and amino groups, while the LUMO may be distributed over the tetrazole ring.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors derived from DFT calculations provide a quantitative measure of the reactivity of a molecule. These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. rasayanjournal.co.in Chemical hardness, for example, is a measure of the molecule's resistance to changes in its electron distribution. A lower chemical hardness value corresponds to higher reactivity. rasayanjournal.co.in These descriptors are valuable for comparing the reactivity of different derivatives of this compound and for predicting their behavior in chemical reactions.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Definition |

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. |

| Electronegativity (χ) | The ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | A measure of resistance to deformation or change in electron distribution. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. |

Conformational Analysis and Tautomeric Equilibrium Studies

For a molecule like this compound, which has several rotatable bonds and potential for tautomerism, conformational analysis is essential. The tetrazole ring, in particular, can exist in different tautomeric forms (e.g., 1H and 2H). Computational methods can be used to determine the relative energies of different conformers and tautomers, thereby predicting the most stable forms. researchgate.net The presence of intramolecular hydrogen bonding can also significantly influence the preferred conformation. These studies are crucial for understanding the molecule's three-dimensional structure and how it might interact with biological targets.

Simulation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Theoretical calculations of NMR chemical shifts, often using methods like the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental spectra and the structural elucidation of complex molecules. nih.gov Similarly, the simulation of IR spectra can help in assigning vibrational modes to specific functional groups within the molecule. Comparing the simulated spectra with experimental data provides a powerful tool for validating the computed molecular geometry.

Molecular Dynamics Simulations (if applicable to specific derivatives)

While not always applied to the parent compound itself, Molecular Dynamics (MD) simulations can be highly valuable for studying the behavior of derivatives of this compound in different environments, such as in solution or interacting with a biological macromolecule. researchgate.net MD simulations provide insights into the dynamic behavior of the molecule over time, including conformational changes and interactions with solvent molecules. This information is particularly relevant for understanding how a molecule might behave in a biological system.

Coordination Chemistry and Material Science Applications of 2 Amino 4 1h Tetrazol 5 Yl Phenol As a Ligand

Ligand Design and Coordination Modes of 2-Amino-4-(1H-tetrazol-5-yl)phenol

The molecular structure of this compound features three distinct potential coordination sites: a phenolic hydroxyl group, an amino group, and a tetrazole ring. This arrangement allows for a variety of coordination modes, making it a versatile building block in the design of metal-ligand complexes. The presence of both hard (oxygen, nitrogen) and borderline (nitrogen) donor atoms suggests that it can coordinate with a wide range of metal ions.

The this compound ligand is capable of multi-dentate coordination. The tetrazole ring, with its four nitrogen atoms, can act as a versatile coordination site. It can coordinate to a metal center in a monodentate fashion through one of its nitrogen atoms or can act as a bridging ligand connecting multiple metal centers. For instance, studies on similar tetrazole-containing ligands, such as 2-(1H-tetrazol-5-yl)-1H-indole, have shown monodentate coordination through a tetrazole nitrogen atom in copper(II) complexes. nih.gov

Furthermore, the phenolic oxygen and the amino nitrogen atoms can also participate in coordination. The deprotonated phenolic oxygen is a strong donor, while the amino nitrogen provides another potential binding site. This allows the ligand to act as a bidentate or tridentate chelating agent, forming stable five- or six-membered rings with a metal ion. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands.

Detailed research findings on the metal ion selectivity and specific binding affinities of this compound are not extensively documented in the reviewed literature. Such studies would be crucial to determine its potential for applications in areas like metal separation, sensing, or the targeted synthesis of specific metal-organic architectures.

Synthesis and Structural Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers involving ligands with similar functionalities often employs methods like hydrothermal or solvothermal synthesis. These techniques are conducive to the formation of crystalline products, including metal-organic frameworks (MOFs). The synthesis of new complexes with (1H-tetrazol-5-yl)phenol has been reported, suggesting similar methods could be applied for its amino-substituted derivative. daneshyari.com

The characterization of any resulting metal complexes would typically involve a suite of analytical techniques. These include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination of the functional groups (phenol, amino, tetrazole) to the metal ion by observing shifts in their characteristic vibrational frequencies.

UV-Visible Spectroscopy: To study the electronic transitions within the complex and to infer the coordination geometry around the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, NMR can provide detailed information about the ligand's structure in the coordinated state. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes. researchgate.net

The multiple functional groups of this compound make it an excellent candidate for participating in self-assembly processes. Through a combination of coordination bonds with metal ions and non-covalent interactions like hydrogen bonding (N-H···N, O-H···N) and π-π stacking, intricate supramolecular architectures can be formed. These self-assembly processes can lead to the formation of discrete multinuclear complexes or extended one-, two-, or three-dimensional coordination polymers. The understanding and control of these dynamic processes are key to designing functional materials.

Catalytic Applications of Derived Metal Complexes

Metal complexes are widely investigated for their catalytic properties in a variety of chemical transformations. nih.gov Complexes derived from ligands containing phenol (B47542) and nitrogen-heterocyclic moieties have shown promise in catalytic applications. For example, a copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand has been studied for its catalytic activity in the oxidation of phenol. orientjchem.org Given its structure, it is plausible that metal complexes of this compound could exhibit catalytic activity in reactions such as oxidation, reduction, or carbon-carbon bond formation. However, specific studies on the catalytic applications of metal complexes derived from this compound are not present in the currently reviewed scientific literature.

Heterogeneous and Homogeneous Catalysis

There is no specific information available in the searched results regarding the use of this compound or its metal complexes in either heterogeneous or homogeneous catalysis.

However, the broader family of tetrazole-containing ligands has been investigated for catalytic activities. For instance, coordination complexes involving different bifunctional tetrazole-carboxylate ligands have been synthesized and studied for their catalytic properties in oxidation reactions. scielo.br Specifically, cobalt and nickel complexes have shown catalytic activity in the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP). scielo.br Additionally, various nano-catalysts, some containing copper or palladium supported on different materials, have been developed for the synthesis of tetrazole derivatives themselves, highlighting the role of metals in facilitating reactions involving the tetrazole ring. researchgate.netnih.govnih.gov These catalysts are often designed to be heterogeneous, allowing for easy recovery and reuse. nih.govnih.gov

Specific Reaction Types Catalyzed by this compound Metal Complexes

No specific reaction types are reported to be catalyzed by metal complexes of this compound.

Research on analogous compounds provides some context. For example, a cobalt complex with a different tetrazole-based ligand has demonstrated moderate catalytic activity for the Claisen-Schmidt reaction, which is a carbon-carbon bond-forming reaction. Other studies have focused on using metal complexes to catalyze the synthesis of the tetrazole ring itself, often through [2+3] cycloaddition reactions. researchgate.netnih.gov Copper-based nanocatalysts have been employed for synthesizing 5-substituted 1H-tetrazoles from various nitriles and sodium azide (B81097). nih.gov

Exploration in Advanced Materials Science

While direct research on this compound in materials science is not apparent, the tetrazole functional group is well-known for its applications in this domain, particularly in coordination chemistry and the development of high-energy materials. rsc.org

High-Energy Density Materials Development

The tetrazole ring is a key component in many high-energy density materials (HEDMs) due to its high nitrogen content and positive heat of formation, which releases a significant amount of energy upon decomposition. icm.edu.pl Various tetrazole derivatives are explored as potential replacements for traditional explosives like lead azide because they can form energetic salts. icm.edu.pl

Although there is no data for this compound, studies on related structures are prevalent. For example, complexes constructed from the in situ nitration of (1H-tetrazol-5-yl)phenol have been synthesized and structurally characterized, pointing to the interest in modifying tetrazole-phenol structures for specific properties. rsc.org The introduction of nitro groups is a common strategy to enhance the density and energetic performance of tetrazole-based compounds. Theoretical studies have also been conducted on various tetrazole-based heterocyclic compounds to evaluate their potential as HEDMs by calculating properties like density, detonation velocity, and thermal stability.

Polymer Chemistry and Tetrazole-Containing Polymers

There is no specific information on polymers synthesized from or containing the monomer this compound.

However, the synthesis of polymers incorporating tetrazole and amino functionalities is an active area of research. For instance, energetic polymers based on 5-aminotetrazole (B145819) have been synthesized. These polymers are investigated for their thermal stability, density, and nitrogen content, which are critical properties for energetic binders in propellant and explosive formulations. The presence of the amino group and the tetrazole ring can lead to extensive hydrogen bonding, influencing the polymer's structure and properties.

Mechanistic Biological Studies of 2 Amino 4 1h Tetrazol 5 Yl Phenol and Its Analogs in Vitro Focus

Investigations into Molecular Targets and Biochemical Pathways

The tetrazole moiety, a key feature of 2-amino-4-(1H-tetrazol-5-yl)phenol, is recognized as a bioisostere of the carboxylic acid group. This substitution can lead to enhanced metabolic stability and improved pharmacokinetic properties. tandfonline.comrug.nl The nitrogen-rich tetrazole ring offers multiple points for hydrogen bonding, which can be crucial for interactions with biological receptors. rug.nl

The specific molecular targets and biochemical pathways of this compound itself are not extensively detailed in the provided search results. However, the broader class of tetrazole-containing compounds is known to interact with a variety of biological targets due to the tetrazole's ability to mimic the carboxylate group and engage in similar electrostatic and hydrogen bonding interactions. rug.nl For instance, tetrazole derivatives have been designed to target enzymes and receptors where a carboxylic acid is a key recognition element. tandfonline.comnih.gov

The electronic and steric properties of the tetrazole ring, while different from a carboxylic acid, allow it to be ionized at physiological pH, a key factor for receptor-ligand interactions. rug.nl The delocalization of the negative charge across the planar tetrazole ring can be advantageous for binding to specific biological targets. rug.nl

Enzyme Inhibition Studies (e.g., Phosphodiesterases, Carbonic Anhydrase, Urease)

Phosphodiesterases (PDEs): Research has explored the inhibition of human phosphodiesterases PDE3A and PDE3B by a series of 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives. researchgate.net These studies, utilizing Density Functional Theory (DFT), suggest that the inhibitory action is orbitally-controlled, indicating that the electronic properties of the tetrazole-containing compounds are critical for their interaction with the active site of these enzymes. researchgate.net

Carbonic Anhydrase (CA): Tetrazole itself has been shown to inhibit human carbonic anhydrase II, exhibiting an uncompetitive inhibition pattern with respect to CO2 hydration at a pH near 9. nih.gov This is analogous to the inhibition seen with simple inorganic anions. nih.gov The inhibitory mechanism of tetrazole-containing compounds against carbonic anhydrase is attributed to the binding of the tetrazolate anion to the zinc ion within the enzyme's active site, a characteristic shared with sulfonamide inhibitors. The structural similarity of certain tetrazole derivatives to known carbonic anhydrase inhibitors (CAIs) like coumarins has prompted investigations into their inhibitory potential. nih.gov For example, 7-amino-3,4-dihydroquinolin-2(1H)-one, a compound with structural features that can be mimicked by tetrazole analogs, has shown inhibitory activity against several human CA isoforms. nih.gov

Urease: The role of tetrazole-containing compounds as urease inhibitors has been investigated. nih.govnih.govresearchgate.net Urease, a nickel-dependent metalloenzyme, is a target for treating infections by ureolytic bacteria. nih.gov While specific data on this compound is not available, related triazole-thiones have demonstrated potent urease inhibition, with some derivatives being more effective than the standard inhibitor thiourea. researchgate.net The mechanism of inhibition often involves the chelation of the nickel ions in the urease active site. nih.gov

Table of Enzyme Inhibition Data for Tetrazole Analogs:

| Compound Class | Enzyme Target | Inhibition Type/Potency | Source |

|---|---|---|---|

| 2-(4-(1H-tetrazol-5-yl)-1H-pyrazol-1-yl)-4-(4-phenyl)thiazole derivatives | Phosphodiesterases PDE3A and PDE3B | Orbitally-controlled inhibition | researchgate.net |

| Tetrazole | Human Carbonic Anhydrase II | Uncompetitive inhibition | nih.gov |

Molecular Basis of Antioxidant Effects in Vitro

While direct studies on the antioxidant mechanism of this compound are not detailed, the antioxidant potential of related phenolic and tetrazole-containing compounds has been noted. The phenolic hydroxyl group is a well-known radical scavenger. The presence of an amino group ortho to the hydroxyl group in this compound could potentially enhance its antioxidant activity through synergistic effects and the formation of stable radical intermediates.

Benzodiazepine-containing tetrazole scaffolds have been investigated for their antioxidant properties. nih.govacs.org The combination of these two heterocyclic systems may lead to compounds with significant radical scavenging capabilities. The exact molecular mechanism would likely involve hydrogen atom transfer from the phenolic hydroxyl group or the amino group to neutralize free radicals.

Studies on Specific Protein-Ligand Interactions (e.g., PD-1/PD-L1 Blocking, Tubulin Polymerization Inhibition)

PD-1/PD-L1 Blocking: Small molecule inhibitors of the programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction are a promising area in cancer immunotherapy. nih.gov Tetrazole-based compounds have emerged as potential PD-1/PD-L1 antagonists. nih.gov The mechanism of action for some small molecule inhibitors involves inducing the dimerization of PD-L1, which prevents its binding to PD-1 and reverses the suppression of T-cell activity. nih.govresearchgate.net Specifically, 1,5-disubstituted tetrazoles have been synthesized and shown to bind to PD-L1, with some candidates exhibiting sub-micromolar affinities. nih.gov These findings suggest that the tetrazole scaffold can be a valuable component in the design of new PD-L1 antagonists. nih.gov

Tubulin Polymerization Inhibition: Microtubules are dynamic structures essential for cell division, making them an attractive target for anticancer drugs. nih.gov Inhibitors of tubulin polymerization disrupt this process, leading to cell cycle arrest and apoptosis. nih.gov While there is no specific information on this compound, related triazole-based compounds have been rationally designed as tubulin polymerization inhibitors. nih.govmdpi.com These compounds can compete with colchicine (B1669291) for its binding site on β-tubulin, leading to the destabilization of microtubules. nih.govmdpi.com For example, a p-toluidino derivative of a triazolopyrimidine was found to be a potent inhibitor of tubulin polymerization with an IC50 value of 0.45 µM. mdpi.com

Table of Protein-Ligand Interaction Data for Tetrazole and Triazole Analogs:

| Compound Class | Protein Target | Interaction/Activity | Source |

|---|---|---|---|

| 1,5-disubstituted tetrazoles | PD-L1 | Potent antagonists with sub-micromolar affinities | nih.gov |

Molecular-Level Mechanisms of Cytotoxicity in Cell Lines

The cytotoxicity of tetrazole and related heterocyclic compounds has been evaluated against various cancer cell lines. researchgate.netnih.govnih.govelsevierpure.com The molecular mechanisms underlying their cytotoxic effects are often linked to the inhibition of key cellular processes.

For instance, the cytotoxicity of certain quinazolinone derivatives, which can be considered structurally related to the core of this compound, has been attributed to their ability to induce mitotic arrest. nih.gov This is often accompanied by the formation of multiple asters of microtubules, a hallmark of microtubule destabilizing agents. nih.gov The activation of JNK protein expression has also been implicated in the cell death induced by these compounds in specific cancer cell lines. nih.gov

Furthermore, some 4-amino-thieno[2,3-d]pyrimidine derivatives have demonstrated cytotoxic effects through the inhibition of thymidylate synthase or by acting as modulators of ABC efflux pumps, which are involved in multidrug resistance. nih.gov

Mechanistic Investigations into Antimicrobial Actions in Vitro

Tetrazole derivatives have shown promise as antimicrobial agents. tandfonline.comresearchgate.netnih.gov The antimicrobial mechanism of tetrazole-containing compounds can vary. Some studies suggest that these compounds may interfere with microbial DNA. For example, aminotetrazole purine (B94841) derivatives have been found to cause DNA damage, while thiotetrazole purine derivatives are thought to form adducts with duplex DNA, leading to conformational changes. researchgate.net

Role as a Carboxylic Acid Bioisostere in Molecular Design and Receptor Binding

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group in drug design. tandfonline.comrug.nlnih.govcambridgemedchemconsulting.comnih.gov This isosteric replacement is a common strategy to improve the pharmacological properties of a lead compound. rug.nl

Key aspects of the tetrazole ring as a carboxylic acid bioisostere include:

Similar Acidity: The pKa of 5-substituted-1H-tetrazoles (around 4.5-4.9) is very similar to that of carboxylic acids, allowing them to be ionized at physiological pH. rug.nlnih.gov

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that affect carboxylic acids. tandfonline.comrug.nl

Improved Lipophilicity: Tetrazolate anions are typically more lipophilic than the corresponding carboxylates, which can enhance membrane permeability. rug.nl

Receptor Interactions: The planar structure of the tetrazole ring and its ability to delocalize a negative charge allows it to form strong electrostatic and hydrogen bonding interactions with receptors, similar to a carboxylate group. rug.nl However, the hydrogen bond environments around the tetrazole can extend further from the core of the molecule compared to a carboxylic acid. cambridgemedchemconsulting.com

This bioisosteric relationship has been successfully applied in the development of numerous drugs, including angiotensin II receptor antagonists like losartan. nih.gov

Mechanistic Aspects of Antiferroptotic Activity via Lipid Peroxidation Targeting

The antiferroptotic activity of this compound and its analogs is intrinsically linked to their ability to counteract lipid peroxidation, a key event in the ferroptotic cell death cascade. While direct in vitro studies on this compound are not extensively available in the public domain, the mechanistic understanding can be extrapolated from studies on structurally related ortho-aminophenol derivatives and other phenolic and tetrazole-containing compounds. nih.gov The core mechanism is believed to involve the inhibition of lipid radical propagation within cellular membranes, thereby preserving membrane integrity and preventing the execution of ferroptosis.

The ortho-aminophenol scaffold, a central feature of this compound, is crucial for its putative antiferroptotic effects. Research on various ortho-aminophenol derivatives has revealed their potent inhibitory activity against ferroptosis induced by agents like RSL3, which functions by inhibiting glutathione (B108866) peroxidase 4 (GPX4). nih.gov The antioxidant capacity of these compounds is attributed to the electron-donating nature of the amino and hydroxyl groups on the aromatic ring. These functional groups can donate a hydrogen atom to lipid peroxyl radicals, effectively neutralizing them and terminating the lipid peroxidation chain reaction. rsc.org

A critical aspect of the enhanced activity of ortho-aminophenol derivatives is the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups. nih.gov This interaction is thought to facilitate the alignment of the ortho-amines with the aromatic π-system, which enhances their radical-trapping ability. nih.gov

The general mechanism by which phenolic compounds inhibit lipid peroxidation involves several potential pathways:

Direct Radical Scavenging: The primary mechanism is the donation of a hydrogen atom from the phenolic hydroxyl group to a lipid peroxyl radical (LOO•), converting it into a more stable lipid hydroperoxide (LOOH) and generating a phenoxyl radical. The phenoxyl radical is relatively stable and less likely to propagate the peroxidation chain. rsc.org

Chelation of Metal Ions: Although not the primary mechanism for this class of compounds, some phenolic structures can chelate metal ions like iron, which are crucial for the initiation of lipid peroxidation via the Fenton reaction. nih.gov However, the main antiferroptotic action of ortho-aminophenols appears to be through radical trapping. nih.gov

The table below summarizes the key mechanistic aspects based on studies of related compounds.

| Compound Class | Proposed Mechanism of Action | Key Structural Features | Supporting Evidence from In Vitro Assays |

| Ortho-aminophenol Derivatives | Potent inhibition of ferroptosis by targeting lipid peroxidation. | Ortho-aminophenol core, intramolecular hydrogen bonding. | Remarkable activity against RSL3-induced ferroptosis, demonstrating activity potentially 100 times greater than 3-hydroxyanthranilic acid (3-HA). nih.gov |

| Phenolic Compounds | Inhibition of lipid peroxidation via hydrogen atom donation to lipid peroxyl radicals. | Phenolic hydroxyl group. | Inhibition of thiobarbituric acid reactive substances (TBARS) formation, scavenging of DPPH and other radicals. rsc.orgnih.gov |

| Tetrazole Derivatives | Contribution to overall antioxidant activity. | Nitrogen-rich heterocyclic ring. | Demonstrated antioxidant properties in various in vitro assays. researchgate.netuobaghdad.edu.iq |

Derivatization and Functionalization Strategies for Modifying 2 Amino 4 1h Tetrazol 5 Yl Phenol

Chemical Modifications at the Amino Group (e.g., Schiff Base Formation, Amidation)

The primary amino group in 2-amino-4-(1H-tetrazol-5-yl)phenol is a nucleophilic center that readily participates in a variety of chemical reactions, most notably Schiff base formation and amidation.

Schiff Base Formation:

Schiff bases, or imines, are typically synthesized through the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.com This reversible reaction is often catalyzed by acid or base, or driven by heat, and involves the formation of a carbinolamine intermediate followed by dehydration. wjpsonline.com The resulting compounds, characterized by the C=N double bond, have shown a broad spectrum of biological activities. ajol.info

The synthesis of Schiff bases from aminophenols and various aldehydes is a well-established method. nih.govscience.gov For instance, new Schiff base derivatives with a general N2O2 formula have been synthesized from the reaction of different aminophenols and trimethinium salts in the presence of triethylamine. nih.gov The formation of these Schiff bases is confirmed through various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. science.govnih.gov

Table 1: Examples of Schiff Base Formation Reactions

| Reactants | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| 5-aminotetrazole (B145819) and various aromatic aldehydes | Condensation | 5-aminotetrazole Schiff bases | ajol.info |

| Aminophenols and trimethinium salts | Triethylamine, ethanol, reflux | N2O2 Schiff base derivatives | nih.gov |

| Salicylaldehyde and various amines | Reflux method | Salicylaldehyde Schiff bases | science.gov |

| 2-amino-5-aryl-1,3,4-oxadiazoles and aromatic aldehydes | Not specified | Schiff bases of 2-amino-5-aryl-1,3,4-oxadiazoles | nih.gov |

Amidation:

Amidation involves the reaction of the amino group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, to form an amide bond. This is a fundamental transformation in organic synthesis and is crucial for creating peptide linkages. In a relevant study, N,N'-bis{3-[1,3-dioxo-3-(tetrazol-5-yl)]propyl-2-hydroxyphenyl}terephthalamide was utilized as an intermediate in the synthesis of 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran. google.com This highlights the utility of amidation in constructing more complex molecular architectures based on the aminophenol scaffold.

Derivatization of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group offers another site for derivatization through reactions like etherification and esterification, which can significantly alter the molecule's physical and biological properties.

Etherification:

Etherification involves the conversion of the hydroxyl group into an ether by reacting it with an alkyl halide or another suitable electrophile. This modification can enhance the lipophilicity of the molecule.

Esterification:

Esterification of phenols is a common strategy to produce prodrugs or modify the properties of a parent compound. nih.gov The reaction typically involves a carboxylic acid and an alcohol or phenol (B47542). nih.govgoogle.com For example, a method for the production of esters of 2-hydroxy-4-amino-benzoic acid with phenols involves heating the acid and phenol in the presence of phosphorus pentoxide or polyphosphoric acids. google.com This approach could be adapted for the esterification of the phenolic hydroxyl group in this compound.

Transformations Involving the Tetrazole Ring Nitrogen Atoms

The tetrazole ring itself is a key functional group with four nitrogen atoms, which can undergo various transformations, particularly alkylation. thieme-connect.comnih.gov 5-Substituted 1H-tetrazoles are known to be bioisosteric replacements for carboxylic acids. thieme-connect.comacs.orggrowingscience.com

The synthesis of 1-substituted 1H-1,2,3,4-tetrazoles has been achieved through a catalyzed reaction of amines, triethyl orthoformate, and sodium azide (B81097) with Yb(OTf)3. organic-chemistry.org The tetrazole ring can also be formed through a [3+2] cycloaddition of an azide with a nitrile. thieme-connect.com The nitrogen atoms of the tetrazole ring can participate in interactions with metal centers, as seen in the formation of salt coordinate bonds with nickel. nih.gov

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the synthesis of hybrid molecules. By combining this core with other pharmacologically active moieties, new compounds with potentially enhanced or novel biological activities can be created.

For instance, the synthesis of tetra-substituted imidazoles has been reported through a one-pot reaction involving benzil, 5-chlorosalicylaldehyde, ammonium (B1175870) acetate, and anisidine. nih.gov This methodology could be adapted to incorporate the this compound scaffold, leading to novel imidazole-phenol-tetrazole hybrids. Another example is the synthesis of new 2-halo-2-(1H-tetrazol-5-yl)-2H-azirines, which serve as building blocks for other functionalized tetrazoles. mdpi.com

Regioselectivity and Stereoselectivity in Derivatization Reactions

When multiple reactive sites are present in a molecule, controlling the regioselectivity and stereoselectivity of a reaction is crucial. In the case of this compound, the relative reactivity of the amino group, the phenolic hydroxyl group, and the tetrazole nitrogens will dictate the outcome of derivatization reactions.

The regioselective synthesis of 1,5-diaryl-3-amino-1,2,4-triazoles has been achieved using microwave irradiation, demonstrating that reaction conditions can be optimized to favor a specific isomer. nih.gov Protecting group strategies are often employed to achieve regioselectivity. For example, in the synthesis of α-amino acid-isosteric α-amino tetrazoles, different protecting groups were used to ensure the desired reaction outcome. researchgate.net The choice of solvent and catalyst can also influence the regioselectivity of a reaction.

Stereoselectivity becomes important when chiral centers are introduced during derivatization. While the provided information does not extensively cover stereoselective reactions involving this compound, it is a critical consideration for the synthesis of biologically active molecules, where a specific stereoisomer often exhibits the desired activity.

Conclusion and Future Research Directions

Summary of Key Research Findings and Current Challenges

An extensive review of scientific literature reveals a significant lack of specific research on 2-amino-4-(1H-tetrazol-5-yl)phenol. While chemical vendors list the compound with basic identifiers such as its CAS number (924860-65-1) and molecular formula (C₇H₇N₅O), there are no published studies detailing its synthesis, characterization, or potential applications. amadischem.comparchem.com The primary challenge, therefore, is the absence of foundational data. The scientific community has yet to explore this specific isomer, distinguishing it from other related tetrazolylphenols that have been investigated.

Emerging Synthetic Methodologies and Technologies

Future synthesis of this compound could leverage modern synthetic strategies. Multicomponent reactions (MCRs) are a powerful tool for creating molecular complexity in a single step and have been successfully used for synthesizing various 5-substituted-1H-tetrazoles. acs.orgresearchgate.net The use of novel building blocks, such as protected tetrazole aldehydes, in MCRs could offer a direct route to this and similar compounds. beilstein-journals.org Furthermore, the application of green chemistry principles, perhaps using heterogeneous catalysts like copper nanoparticles, could lead to more efficient and environmentally benign synthetic pathways. researchgate.net

Advances in Computational Design and Predictive Modeling

Computational chemistry stands as a critical first step in exploring the potential of this compound. Density Functional Theory (DFT) and other modeling techniques can predict its three-dimensional structure, electronic properties, and spectroscopic signatures. Such in-silico studies can guide synthetic efforts and help to predict the molecule's reactivity and potential for forming stable complexes with metal ions or interacting with biological targets.

Future Prospects in Coordination Chemistry and Advanced Materials

The presence of multiple nitrogen atoms in the tetrazole ring, along with the amino and hydroxyl groups, makes this compound a promising candidate as a multidentate ligand in coordination chemistry. marquette.edu Future research could explore its ability to form complexes with various transition metals. These complexes could exhibit interesting magnetic, optical, or catalytic properties, potentially leading to the development of new sensors, catalysts, or metal-organic frameworks (MOFs).

Unexplored Mechanistic Biological Pathways and Molecular Interactions

The tetrazole moiety is a well-known bioisostere of the carboxylic acid group, often used in medicinal chemistry to improve a molecule's pharmacological profile. acs.org This suggests that this compound could interact with biological targets that recognize carboxylic acids. Future research should involve screening this compound against various enzymes and receptors to uncover any potential therapeutic activity. Its structure hints at possibilities as an inhibitor for enzymes like urease or as a scaffold for developing drugs targeting hypertension, similar to other tetrazole-containing pharmaceuticals. nih.gov

Potential for Novel Functional Materials and Chemical Probes

The combination of a fluorogenic phenol (B47542) group and a metal-coordinating tetrazole-amine structure suggests that this compound could be developed into a fluorescent chemical probe. Such a probe could be designed to detect specific metal ions or to report on biological events. The synthesis of derivatives with tailored electronic properties could lead to the creation of new functional materials with applications in electronics or photonics.

Q & A

Q. How can researchers optimize the synthesis of 2-amino-4-(1H-tetrazol-5-yl)phenol to improve yield and purity?

Methodological Answer:

- Reaction Conditions: Use reflux conditions (90°C) with ethanol as a solvent and potassium hydroxide as a base, similar to protocols for analogous tetrazolylphenol derivatives . Adjust stoichiometry of carbon disulfide (CS₂) to amine ratios (e.g., 3:1 molar ratio) to minimize side reactions.

- Yield Optimization: Monitor reaction progress via TLC and terminate reflux when completion is confirmed. Acidification with HCl followed by ethyl acetate extraction improves isolation of the crude product .

- Purification: Recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- 1H/13C NMR Spectroscopy: Key signals include aromatic protons (δ 6.97–7.97 ppm) and tetrazole carbons (δ 152–155 ppm) in DMSO-d₆ . Compare shifts with structurally similar compounds (e.g., 4-(1H-tetrazol-5-yl)phenol) to confirm regiochemistry.

- HRMS: Use electrospray ionization (ESI) to detect the molecular ion peak ([M+H]⁺) and verify molecular formula .

- FT-IR: Confirm phenolic -OH stretch (~3200 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

Q. How should researchers address solubility challenges during experimental workflows?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DMSO, DMF) for dissolution, followed by dilution with ethanol or water for reactions.

- Derivatization: Protect the phenol group via O-methylation or acetylation to improve solubility in organic solvents .

Advanced Research Questions

Q. How does the tetrazole ring influence regioselectivity in alkylation or acylation reactions of this compound?

Methodological Answer:

- Mechanistic Insight: The tetrazole’s electron-withdrawing nature directs electrophilic substitution to the para position of the phenol. Use alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to target the phenolic oxygen or tetrazole nitrogen .

- Regioselectivity Analysis: Compare ¹H NMR shifts after reaction (e.g., methyl group integration at δ 3.2–3.5 ppm for O-alkylation vs. δ 4.0–4.5 ppm for N-alkylation) .

Q. What computational methods can predict the tautomeric stability of the tetrazole moiety in this compound?

Methodological Answer:

- DFT Calculations: Optimize geometries at the B3LYP/6-311G(d,p) level to compare 1H- and 2H-tetrazole tautomers. Calculate Gibbs free energy differences to determine the dominant form in solution .

- Solvent Modeling: Use polarizable continuum models (PCM) to simulate solvent effects (e.g., DMSO vs. water) on tautomeric equilibrium .

Q. How can researchers resolve contradictions in spectral data between synthesized batches?

Methodological Answer:

- Cross-Validation: Compare NMR data with published benchmarks (e.g., ¹H NMR δ 7.97 ppm for aromatic protons in DMSO-d₆ vs. δ 7.84–7.77 ppm in CDCl₃ ).

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., incomplete cyclization intermediates or oxidation products). Adjust reaction time or inert atmosphere (N₂/Ar) to suppress degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.